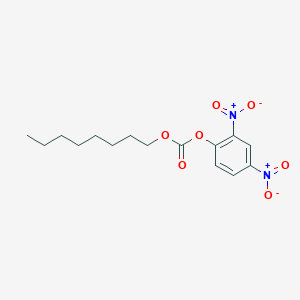

(2,4-dinitrophenyl) octyl carbonate

Beschreibung

(2,4-Dinitrophenyl) octyl carbonate is a diaryl carbonate derivative characterized by a 2,4-dinitrophenyl group and an octyl chain linked via a carbonate ester group. Structurally, the compound combines the electron-withdrawing nitro groups (enhancing electrophilicity) with a long aliphatic chain (influencing solubility and hydrophobicity). For instance, derivatives like 2,4-dinitrophenyl phenyl carbonate (CAS 5386-88-9) have been studied for aminolysis kinetics, where the octyl chain may modulate solubility in organic solvents or biological matrices .

Eigenschaften

CAS-Nummer |

15741-90-9 |

|---|---|

Molekularformel |

C15H20N2O7 |

Molekulargewicht |

340.33 g/mol |

IUPAC-Name |

(2,4-dinitrophenyl) octyl carbonate |

InChI |

InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |

InChI-Schlüssel |

PTZVTZJWTIHIEE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

15741-90-9 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

2,4-Dinitrophenol is deprotonated using a tertiary amine base (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Octyl chloroformate is then added dropwise at 0–5°C to minimize side reactions. The exothermic reaction requires rigorous temperature control, with subsequent stirring at room temperature for 4–6 hours.

Typical Procedure:

-

Dissolve 2,4-dinitrophenol (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Cool to 0°C, add octyl chloroformate (1.1 eq) slowly.

-

Warm to room temperature, stir for 5 hours.

-

Wash with 1M HCl, brine, and dry over Na₂SO₄.

-

Purify via column chromatography (hexane:ethyl acetate, 9:1).

Yield and Challenges

Reported yields range from 65–78%, limited by the sensitivity of the nitro groups to reduction or hydrolysis under acidic or basic conditions. Side products include octanol (from chloroformate hydrolysis) and dimeric ethers.

CO₂-Based Carboxylation Approach

Recent advances in CO₂ utilization enable direct synthesis of carbonate esters without phosgene derivatives. This method, adapted from multicomponent reactions, employs CO₂ as a carbonyl source.

Catalytic System and Optimization

A mixture of 2,4-dinitrophenol, octanol, and tert-butyl isocyanide reacts under CO₂ pressure (5–15 bar) in DCM, catalyzed by triethylamine (10 mol%). The reaction proceeds via in situ formation of a mixed carbonate intermediate, which undergoes nucleophilic attack by the phenol.

Key Parameters:

-

CO₂ Pressure: 10 bar optimal for balancing reaction rate and safety.

-

Solvent: DCM or methyl-THF avoids nitro group side reactions.

-

Temperature: Room temperature (22–24°C) prevents thermal degradation.

Procedure Summary:

-

Saturate octanol and 2,4-dinitrophenol in DCM with CO₂ (5 bar, 15 minutes).

-

Add tert-butyl isocyanide (2.0 eq) and triethylamine.

-

Pressurize to 10 bar CO₂, stir for 48 hours.

-

Filter and concentrate under reduced pressure.

Performance Metrics

Yields reach 70–85%, with purity >90% after recrystallization from ethanol. The method avoids hazardous reagents but requires specialized high-pressure equipment.

Transesterification of Dialkyl Carbonates

Dialkyl carbonates, such as diethyl carbonate, serve as alkylating agents in the presence of acidic phenols. This method, inspired by guanidine alkylation techniques, involves two steps:

Stepwise Synthesis

-

Formation of Phenyl Carbonate:

React 2,4-dinitrophenol with excess dimethyl carbonate (DMC) at 90–100°C under solvent-free conditions. -

Transesterification with Octanol:

Introduce octanol (3.0 eq) and a catalytic amount of sodium methoxide (5 mol%), heating at 80°C for 12 hours.

Reaction Equation:

Yield and Scalability

This method achieves 60–75% overall yield, with the second step being rate-limiting due to equilibrium constraints. Continuous removal of methanol (via distillation) improves conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chloroformate Route | 65–78 | 85–90 | Simple setup | Hazardous reagents |

| CO₂ Carboxylation | 70–85 | 90–95 | Sustainable, mild conditions | High-pressure equipment required |

| Transesterification | 60–75 | 80–88 | Scalable, solvent-free | Long reaction time, equilibrium issues |

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: (2,4-dinitrophenyl) octyl carbonate can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 2,4-dinitrophenol and octanol.

Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or hydrogen with a catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Hydrolysis: 2,4-dinitrophenol and octanol.

Reduction: 2,4-diaminophenyl octyl ester.

Substitution: Corresponding substituted esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2,4-Dinitrophenyl) octyl carbonate serves as a reagent in organic synthesis. It is particularly useful in the preparation of other esters and amides and acts as a model compound for studying esterification and hydrolysis reactions. Its reactivity allows researchers to explore various chemical transformations.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate for esterases and lipases, which are critical for understanding enzyme mechanisms. The hydrolysis of this compound leads to the release of 2,4-dinitrophenol and octanol, providing insights into metabolic pathways.

Medicine

While not directly used as a therapeutic agent, derivatives of this compound are being investigated as prodrugs. These derivatives can be hydrolyzed in vivo to release active pharmaceutical ingredients, potentially enhancing drug delivery systems.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules. Its properties facilitate its use in various chemical manufacturing processes .

Case Study 1: Enzyme Mechanism Investigation

A study utilized this compound to investigate the mechanism of action of lipases. By measuring the rate of hydrolysis under varying conditions, researchers elucidated key aspects of enzyme specificity and efficiency.

Case Study 2: Prodrug Development

Research explored the potential of this compound derivatives as prodrugs for targeted drug delivery. The study demonstrated that these compounds could be effectively hydrolyzed in biological systems to release therapeutically active agents.

Wirkmechanismus

The mechanism of action of carbonic acid, 2,4-dinitrophenyl octyl ester primarily involves its hydrolysis to release 2,4-dinitrophenol and octanol. The 2,4-dinitrophenol moiety can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to increased heat production. This property is exploited in biochemical studies to investigate mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons with 2,4-Dinitrophenyl Derivatives

A. Leaving Group Influence on Nucleophilic Substitution

- 2,4-Dinitrophenyl Phenyl Ether (X = –OPh) : Reacts with hydrazine in DMSO via pseudo-first-order kinetics (kA = 0.45 M⁻¹s⁻¹ at 25°C). The poor leaving group ability of –OPh results in slower reactivity compared to carbonate esters .

- 2,4-Dinitrophenyl Phenyl Sulfide (X = –SPh) : Exhibits lower reactivity (kA = 0.38 M⁻¹s⁻¹) due to sulfur’s weaker electron-withdrawing effect compared to nitro groups .

- (2,4-Dinitrophenyl) Octyl Carbonate : The carbonate ester group (–OCOO–) acts as a better leaving group than –OPh or –SPh, theoretically enhancing nucleophilic substitution rates. However, the octyl chain may sterically hinder reactions, offsetting this advantage .

B. Comparison with Diaryl Carbonates

- Bis(2,4-Dinitrophenyl) Carbonate: Contains two nitro-substituted leaving groups, leading to high reactivity in aminolysis (concerted mechanism with quinuclidines). The second nitro group significantly lowers activation energy compared to mono-nitro derivatives .

- 4-Nitrophenyl 2,4-Dinitrophenyl Carbonate: Shows Brønsted β = 0.49–0.72 for aminolysis, indicating a concerted mechanism. Replacing one nitro group with an octyl chain (as in the target compound) would reduce electrophilicity and reaction rates .

Solubility and Environmental Behavior

- Octylphenol Derivatives: Branched octyl chains (e.g., 4-tert-octylphenol) are associated with environmental persistence and bioaccumulation. The octyl group in this compound may confer similar hydrophobicity, increasing adsorption to organic matter but reducing aqueous solubility .

- 2,4-Dinitrophenyl Thiocyanate (CAS 1594-56-5): Banned due to mutagenicity.

Mechanistic and Kinetic Differences

- Thiono Analogues (Thiocarbonates): Replacing the carbonyl oxygen with sulfur (e.g., 4-nitrophenyl phenyl thiocarbonate) alters reaction mechanisms. Thiocarbonates exhibit lower aminolysis rates due to reduced electrophilicity, whereas the target carbonate’s oxygenated structure favors faster nucleophilic attack .

- Alkyl Chain Effects : Longer chains (e.g., octyl vs. methyl) reduce polarity, slowing reactions in polar solvents like water. For example, 4-nitrophenyl methyl carbonate hydrolyzes faster than its octyl counterpart due to better solubility in aqueous media .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (2,4-dinitrophenyl) octyl carbonate, and how is its structural integrity confirmed?

- Synthesis : The compound can be synthesized via nucleophilic substitution, where octanol reacts with a reactive carbonate precursor (e.g., diaryl carbonate derivatives). For example, aminolysis studies of diaryl carbonates (e.g., 4-nitrophenyl 2,4-dinitrophenyl carbonate) suggest using anhydrous conditions and controlled stoichiometry to minimize side reactions .

- Characterization : Confirm structure using:

- IR spectroscopy : Identify C=O (carbonate ester, ~1740–1760 cm⁻¹) and NO₂ (asymmetric/symmetric stretches, ~1520–1350 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for the octyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~8.5–9.0 ppm for dinitrophenyl) .

- Elemental analysis (CHN) : Verify empirical formula (e.g., C₁₅H₁₈N₂O₇) with <1% deviation .

Q. How does the carbonate functional group influence the compound’s reactivity in nucleophilic substitution reactions?

- The carbonate group is electrophilic due to electron-withdrawing nitro groups on the aryl ring, enhancing its susceptibility to nucleophilic attack. Reactions with amines (e.g., anilines, quinuclidines) proceed via a concerted mechanism, where the leaving group (aryloxy) departs simultaneously with nucleophile binding. Kinetic studies show second-order dependence on amine concentration, with rate constants influenced by amine basicity .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in kinetic data for aminolysis reactions involving this compound?

- Kinetic design : Perform pseudo-first-order experiments under excess amine conditions. Monitor reaction progress via UV-Vis (e.g., nitro group absorbance at ~350 nm) or HPLC. Plot vs. [amine] to confirm reaction order. If deviations arise (e.g., non-linear plots), consider competing pathways (e.g., general base catalysis) or solvent effects .

- Thermodynamic analysis : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures. Compare with analogous carbonates to assess electronic/steric effects of substituents .

Q. How do electron-withdrawing substituents on the aryl group impact the reaction kinetics and mechanistic pathways of carbonate aminolysis?

- The 2,4-dinitrophenyl group lowers the activation barrier by stabilizing the transition state through resonance and inductive effects. Rate constants () for diaryl carbonates with dual electron-withdrawing groups (e.g., 4-nitrophenyl + 2,4-dinitrophenyl) are ~10²–10³ times higher than monosubstituted derivatives. This aligns with linear free-energy relationships (Hammett plots) using σ⁻ parameters .

Q. What challenges arise when characterizing metal complexes derived from this compound ligands, and how are they addressed?

- Challenges : Low solubility in common solvents, paramagnetic interference in NMR (for Fe/Cr complexes), and overlapping IR bands from nitro and carbonate groups.

- Solutions :

- Use DMSO-d₆ or DMF-d₇ for NMR, focusing on diamagnetic regions.

- Compare IR spectra of free ligand vs. complex to identify shifts in ν(C=O) and ν(N–O) indicative of coordination .

- Employ magnetic susceptibility measurements (e.g., Evans method) to confirm oxidation states (e.g., Fe(II) vs. Fe(III)) .

Methodological Considerations

Q. How can researchers optimize the synthesis of Schiff base ligands using this compound derivatives?

- Procedure : React the carbonate with hydrazine derivatives (e.g., 2-aminobenzoic acid hydrazide) in refluxing ethanol. Monitor by TLC (silica, hexane:EtOAc 3:1). Isolate via vacuum filtration and recrystallize from DCM/hexane. Confirm ligand formation by loss of carbonate IR bands and appearance of hydrazone C=N stretches (~1600 cm⁻¹) .

Q. What precautions are necessary when handling this compound due to its reactivity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.